2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-cyclohexylacetamide
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Overview
Description
2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-cyclohexylacetamide is a complex organic compound with a unique structure that includes a purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-cyclohexylacetamide typically involves the reaction of a purine derivative with a suitable sulfanyl and acetamide group. One common method involves the use of 1,3-dimethyl-2,6-dioxopurine as a starting material, which is then reacted with butyl and cyclohexyl groups under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Scientific Research Applications
2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-cyclohexylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]butyl acetate
- (3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-acetic acid
- 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-sulfonamide
Uniqueness
What sets 2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-cyclohexylacetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H29N5O3S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanyl-N-cyclohexylacetamide |
InChI |
InChI=1S/C19H29N5O3S/c1-4-5-11-24-15-16(22(2)19(27)23(3)17(15)26)21-18(24)28-12-14(25)20-13-9-7-6-8-10-13/h13H,4-12H2,1-3H3,(H,20,25) |
InChI Key |
FKYPEZUXNJUPMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(N=C1SCC(=O)NC3CCCCC3)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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